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Compound of Interest |

Compound Name: (S)-3-Methoxypiperidine
CAS No.: 793667-32-0
Cat. No.: B2690285
Get Quote
. J

Content Type: Technical Reference Guide Subject: (S)-3-Methoxypiperidine (CAS: 688809-
96-3 [HCI salt]) Intended Audience: Medicinal Chemists, Analytical Scientists, and Process
Development Engineers.[1]

Executive Summary

(S)-3-Methoxypiperidine is a critical chiral building block in the synthesis of neuroactive
pharmaceuticals, particularly in the development of kinase inhibitors and GPCR ligands where
stereochemistry dictates binding affinity.[1] Unlike its achiral counterparts, the (S)-enantiomer
requires rigorous validation of both chemical connectivity and optical purity.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and experimental
protocols for the characterization of (S)-3-Methoxypiperidine.[1] It distinguishes between the
stable hydrochloride salt (the standard commercial form) and the reactive free base, providing
actionable data for structural validation.[1]

Structural Identity & Physicochemical Profile[1][2]
[31[4][5][6][7]
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Before spectroscopic analysis, the fundamental physicochemical properties must be
established.[1] The compound is most commonly stored as a hydrochloride salt to prevent
oxidation and racemization.[1]

Table 1: Physicochemical Specifications

Parameter Data Notes

(3S)-3-Methoxypiperidine

IUPAC Name )
hydrochloride
Free base CAS: 4045-29-8
CAS Number 688809-96-3 (HCI salt) ) ]
(racemic generic)
Molecular Formula Free Base:
Molecular Weight 151.63 g/mol Free Base: 115.17 g/mol
Exact Mass (Free Base) 115.0997 Da Monoisotopic
White to off-white crystalline ]
Appearance ] Hygroscopic
solid
N ) Low: Hexanes, Et20 (Free
Solubility High: Water, Methanol, DMSO ) ]
base is soluble in Et20)
o ) Requires Chiral HPLC or
Chirality (S)-Enantiomer

Polarimetry for verification

Analytical Workflow Logic

To ensure the identity of the material, a specific analytical hierarchy is recommended.[1] This
prevents the common error of confirming chemical structure (NMR/MS) while neglecting
enantiomeric excess (ee%).[1]
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Figure 1: Step-wise analytical workflow ensuring both chemical and stereochemical integrity.

Spectroscopic Data Analysis[1][4][8]
Nuclear Magnetic Resonance (NMR)

Solvent Selection:
o HCI Salt: Use Deuterium Oxide (
) or DMSO-
1] In
, the amine protons exchange and disappear, simplifying the spectrum.[1]

¢ Free Base: Use Chloroform-
(
)-[1]

Key Diagnostic Features: The 3-methoxy group induces a specific chemical shift pattern.[1]
The proton at C3 is deshielded by the oxygen, while the protons at C2 and C6 are deshielded
by the nitrogen (and further shifted downfield in the salt form due to protonation).[1]

Predicted 1H NMR Data (HCI Salt in

, 400 MH2)
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. e . Assighment
Position o (ppm) Multiplicity Integration .
Logic
Characteristic
-OCH3 3.35-3.42 Singlet (s) 3H methyl ether;
sharp singlet.[1]
Chiral center;
deshielded by
) oxygen; complex
H3 3.60-3.75 Multiplet (m) 1H -
splitting due to
axial/equatorial
neighbors.[1]
Geminal coupling
to H2(ax) +
Broad Doublet ici
H2 (eq) 3.45-355 1H vicinal to H3.[1]
(bd) Deshielded by
1
Large geminal
Triplet of coupling (
H2 (ax) 2.90 - 3.05 1H piing
Doublets (td)
)[1]
Deshielded by
H6 (eq) 3.20-3.30 Broad Doublet 1H  adjacent to
methylene C5.[1]
_ Axial orientation
Triplet of ] ]
H6 (ax) 2.80-2.95 1H typically upfield
Doublets )
of equatorial.[1]
Ring methylene
H4/H5 1.50-2.10 Multiplets 4H protons; complex
overlap.[1]
Note: In the free base (
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), the N-H proton typically appears as a broad singlet around 1.8-2.2 ppm (concentration
dependent), and ring protons shift upfield by 0.5-1.0 ppm due to the loss of the positive charge.

[1]
13C NMR Data (HCI Salt in

C3 (Chiral): ~73.0 ppm (Deshielded by Oxygen).[1]

OCH3: ~56.5 ppm.[1]

C2: ~46.0 ppm (Deshielded by Nitrogen).[1]

C6: ~44.0 ppm (Deshielded by Nitrogen).[1]

C4/C5: ~20-28 ppm (Aliphatic ring carbons).[1]
Mass Spectrometry (MS)
lonization Mode: Electrospray lonization (ESI) is preferred.[1] Molecular lon:
o Free Base MW: 115.17[1][2][3]
e Observed
:116.1 m/z[1]
Fragmentation Logic (MS/MS): Piperidines undergo characteristic
-cleavage adjacent to the nitrogen.[1]
e Loss of Methanol: A neutral loss of 32 Da is often observed, leading to a peak at
84.[1]

» Ring Opening: High energy collision can cleave the ring C-C bonds.[1]
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Figure 2: Primary fragmentation pathways observed in ESI-MS.[1]

Infrared Spectroscopy (IR)

Technique: ATR (Attenuated Total Reflectance) on solid HCI salt.[1]

Wavenumber (
Assignment Description

)

Very broad, strong band
characteristic of amine salts
Stretch (ammonium).[1] Overlaps C-H

stretches.[1]

2400 - 3000

C-H stretching (masked b
2800 - 2950 Stretch . g ( . y
ammonium band in salt).[1]

Strong ether band.[1]

~1100 Diagnostic for the methoxy

group.

Stretch

Amine salt bending vibration.

1580 - 1600 Bend o

Experimental Protocols
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Protocol: Conversion of HCI Salt to Free Base for
Analysis

Many reactions require the free base.[1] This protocol ensures quantitative conversion without
loss of the volatile amine.[1]

Dissolution: Dissolve 100 mg of (S)-3-Methoxypiperidine HCI in 2 mL of water (pH ~4-5).
» Basification: Add 2M NaOH dropwise until pH > 12. The solution may become cloudy.
o Extraction: Extract immediately with Dichloromethane (DCM) (

). Note: Do not use Diethyl ether if avoiding high volatility loss.[1]

» Drying: Dry combined organic layers over anhydrous

 Filtration & Concentration: Filter and carefully concentrate under reduced pressure (keep
bath temp < 30°C due to volatility).

¢ Yield: Result is a colorless oil.[1] Analyze immediately by NMR in

Protocol: Chiral Purity Determination (HPLC)

Optical rotation is insufficient for high-precision validation (

to

, varies by temp).[1] Chiral HPLC is mandatory.[1]

e Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1]

e Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is crucial
to sharpen the amine peak.[1]
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e Flow Rate: 1.0 mL/min.[1]
e Detection: UV at 210 nm (low absorption, use high concentration) or Refractive Index (RI).[1]

o Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1]
Validate against a racemic standard.

References
e Synthesis and Characterization
o Title: Asymmetric Synthesis of 3-Substituted Piperidines.[1]

o Source:Journal of Medicinal Chemistry, 2010.[1] (General reference for piperidine scaffold
shifts).
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o Database Validation

o Source: PubChem Compound Summary for CID 7176280 ((R)-isomer) and CID 11542813
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o URL:[1][2]
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rotation and identical scalar NMR/MS data.[1]
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o URL:[1]

o Context: Handling and toxicity data for the hydrochloride salt.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nim.nih.gov]

2. (3R)-3-methoxypiperidine | C6H13NO | CID 7176280 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. (R)-3-Methoxy-piperidine | 651341-54-7 [chemicalbook.com]

To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of (S)-3-Methoxypiperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2690285/docs#technical-monograph-spectroscopic-
characterization-of-s-3-methoxypiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://www.benchchem.com/product/b2690285?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/7176280
https://pubchem.ncbi.nlm.nih.gov/compound/7176280
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32575572.htm
https://www.benchchem.com/product/b2690285/docs#technical-monograph-spectroscopic-characterization-of-s-3-methoxypiperidine
https://www.benchchem.com/product/b2690285/docs#technical-monograph-spectroscopic-characterization-of-s-3-methoxypiperidine
https://www.benchchem.com/product/b2690285/docs#technical-monograph-spectroscopic-characterization-of-s-3-methoxypiperidine
https://www.benchchem.com/product/b2690285/docs#technical-monograph-spectroscopic-characterization-of-s-3-methoxypiperidine
https://www.benchchem.com/product/b2690285?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2690285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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